![molecular formula C8H10N2O4 B068901 Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate CAS No. 175277-20-0](/img/structure/B68901.png)
Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate
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Description
Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate (MHIEC) is a novel compound that has recently been discovered and studied for its potential applications in scientific research. MHIEC is a small molecule that has been found to possess a wide range of biological and physiological effects, making it a promising compound for further study.
Scientific Research Applications
Synthesis of Coumarin Derivatives
This compound can be used in the synthesis of coumarin derivatives . Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Synthesis of Quinazoline Derivatives
“Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate” can also be used in the synthesis of quinazoline derivatives . Quinazoline derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .
Pharmaceutical Applications
This compound has significant pharmaceutical applications . For instance, Siponimod, a benzyl ether derivative of this compound, is a sphingosine 1-phosphate receptor modulator indicated for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary .
Biological Activities
The compound is associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Industrial Applications
“Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate” has wide-ranging industrial applications . It is used in the production of optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
The novel compounds synthesized using this compound are also utilized in drug and pesticidal preparations .
properties
IUPAC Name |
methyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZFEOGSSWSCZ-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)C(=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C(=O)OC)/C(=N/O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate |
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